

# 1-Bromo-2-methoxynaphthalene CAS 3401-47-6 properties

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## Compound of Interest

Compound Name: 1-Bromo-2-methoxynaphthalene

Cat. No.: B048351

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An In-depth Technical Guide to **1-Bromo-2-methoxynaphthalene** (CAS 3401-47-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-methoxynaphthalene**, a versatile synthetic intermediate with significant applications in organic chemistry, drug discovery, and materials science.

## Core Properties and Specifications

**1-Bromo-2-methoxynaphthalene** is a substituted naphthalene derivative. Its unique structure, featuring a naphthalene core with bromo and methoxy functional groups, makes it a valuable building block for complex molecular architectures.<sup>[1][2]</sup>

## Physicochemical Properties

The key physicochemical properties of **1-Bromo-2-methoxynaphthalene** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	3401-47-6	[1][3][4]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> BrO	[1][4]
Molecular Weight	237.10 g/mol	[4][5]
Appearance	White to light yellow solid/powder to crystal	[3]
Melting Point	78 - 83 °C	[1][3][4]
Boiling Point	190-192 °C @ 22 Torr; 319.2 °C @ 760 mmHg	[1][3]
Density	1.447 - 1.448 g/cm <sup>3</sup> (predicted)	[1][3]
Solubility	Slightly soluble in water	[1][3]
Storage Temperature	Room Temperature, sealed in a dry environment	[1][3]

## Spectroscopic and Structural Data

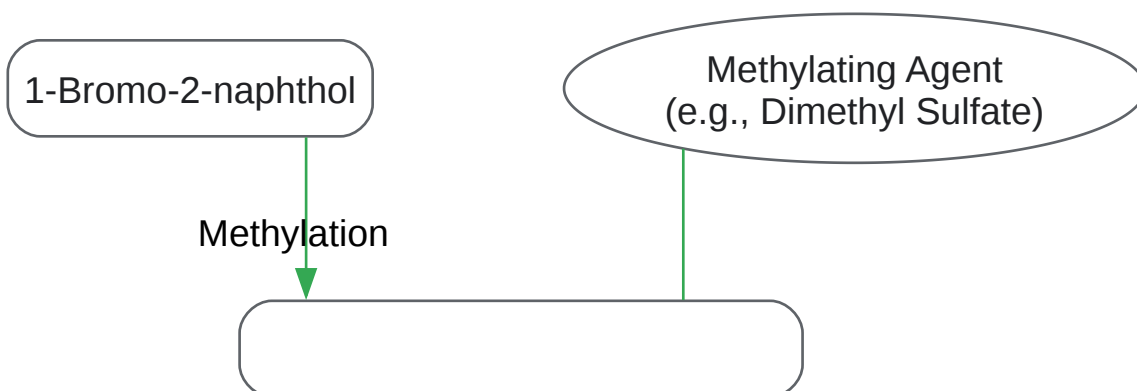
Detailed spectroscopic data is available for **1-Bromo-2-methoxynaphthalene**, which is crucial for its identification and characterization in experimental settings.

Identifier	Value	References
InChI	1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3	[6]
InChIKey	XNIGURFWNPLWJM-UHFFFAOYSA-N	[6]
SMILES	<chem>COC1=CC=C2C=CC=CC2=C1Br</chem>	[5][6]
Spectra	<sup>1</sup> H NMR, <sup>13</sup> C NMR, IR, and Mass Spectrometry data are available in various databases.	[6][7][8]

## Synthesis and Reactivity

### Synthesis

**1-Bromo-2-methoxynaphthalene** is typically synthesized from 1-bromo-2-naphthol (CAS 573-97-7).[9] The synthesis involves the methylation of the hydroxyl group of the precursor.



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Synthesis of **1-Bromo-2-methoxynaphthalene**.

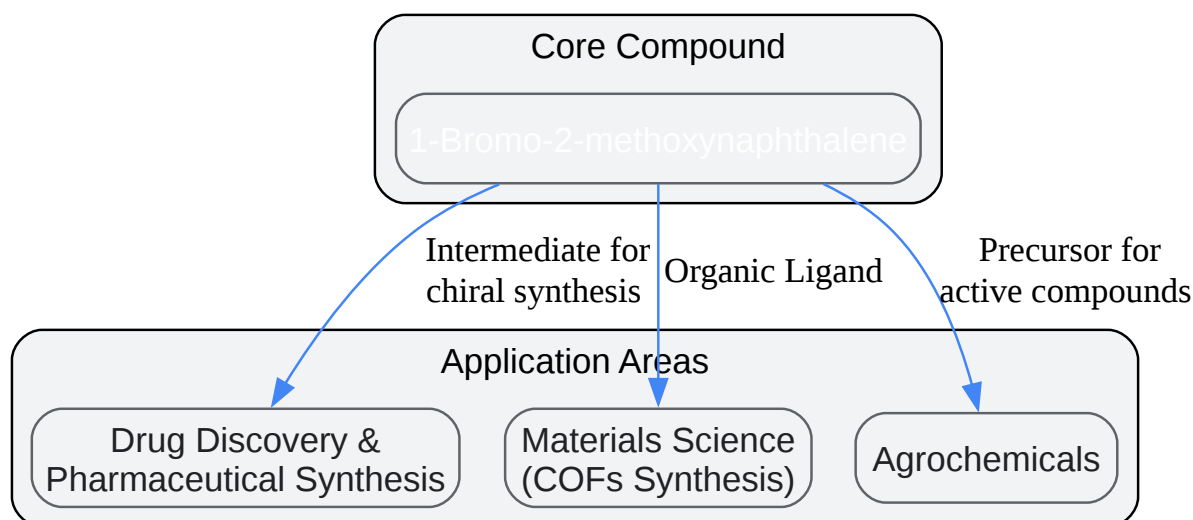
### Chemical Reactivity and Key Reactions

This compound is a key intermediate due to its versatile reactivity, primarily centered around the bromo group, which can be substituted or used in coupling reactions.

- **Palladium-Catalyzed Cross-Coupling:** It is an excellent substrate for palladium-catalyzed reactions such as the Suzuki-Miyaura and Ullmann couplings.[2][10] These reactions are fundamental for forming C-C bonds, enabling the synthesis of complex biaryls and biheterocycles that are common scaffolds in pharmaceuticals and advanced materials.[2]
- **Catalyst Synthesis:** It serves as a crucial reagent for synthesizing specialized catalysts.[2][11] Notably, it is used to create catalysts that exhibit high enantioselectivity in reactions like the aziridination of styrene derivatives, which is vital for producing chiral molecules with high optical purity in the pharmaceutical industry.[2][12]

## Applications in Research and Development

The unique chemical properties of **1-Bromo-2-methoxynaphthalene** have led to its use in several high-tech fields.



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Key application areas for **1-Bromo-2-methoxynaphthalene**.

- **Drug Discovery:** It is a valuable building block for constructing complex organic molecules with potential biological activity.[1][2] Its role in stereocontrolled synthesis makes it

particularly important for creating effective and specific drug candidates.[12]

- **Materials Science:** It is employed as an organic ligand in the synthesis of Covalent Organic Frameworks (COFs).[2][13] COFs are a class of porous crystalline polymers with potential applications in gas storage, chemical separations, and catalysis.[2]
- **Agrochemicals:** The compound is used in the synthesis of novel molecules with potential herbicidal, fungicidal, or pesticidal properties for crop protection.[1]

## Experimental Protocols

### General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of **1-Bromo-2-methoxynaphthalene** with an arylboronic acid. This reaction is a cornerstone of modern organic synthesis for C-C bond formation.[10][14]

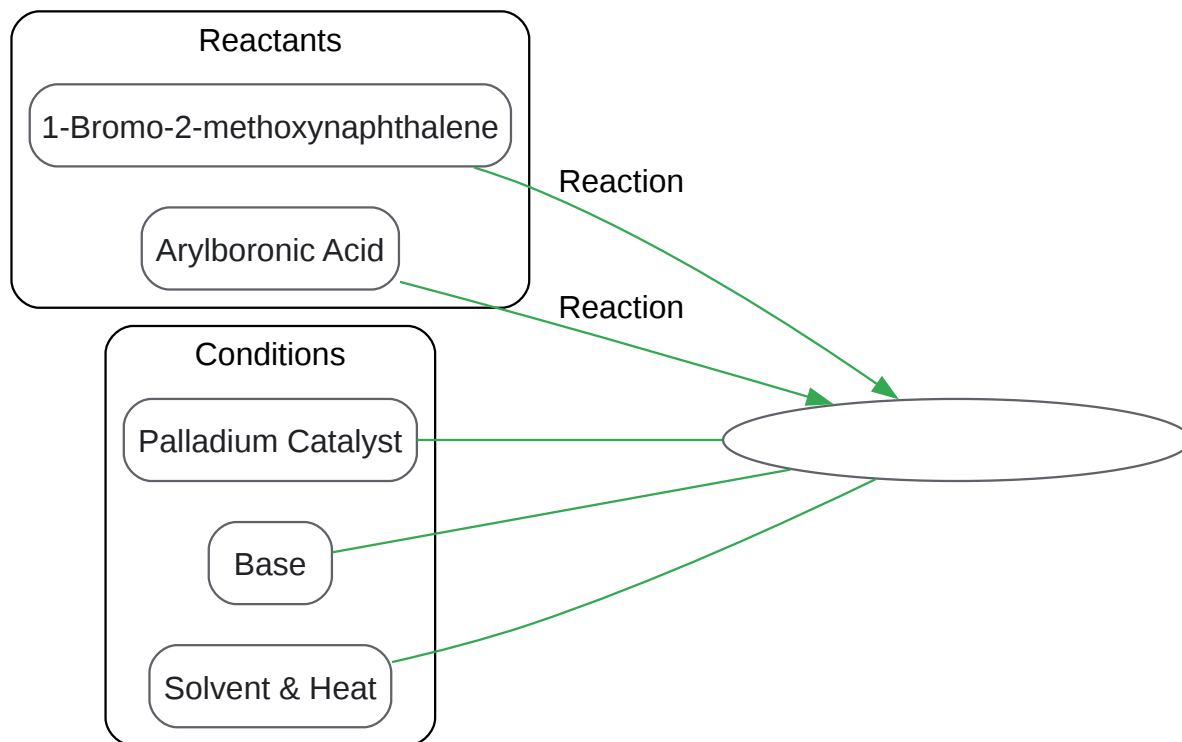
Materials:

- **1-Bromo-2-methoxynaphthalene** (1 equivalent)
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents)
- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
- Schlenk tube or round-bottom flask
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add **1-Bromo-2-methoxynaphthalene**, the arylboronic acid, the palladium catalyst, and the base.
- Add the anhydrous, degassed solvent via syringe.

- Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.<sup>[10]</sup>
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
- Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>).
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield the desired biaryl product.



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Workflow for the Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling

While one safety data sheet indicates this chemical is not considered hazardous under the 2012 OSHA standard, another assigns it hazard statements, suggesting it should be handled with care.<sup>[4]</sup>

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
- Avoid breathing dust and ensure work is conducted in a well-ventilated area.[4]
- Avoid contact with skin and eyes.[4]
- Practice good industrial hygiene and avoid ingestion.[4]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[4]
- Incompatibilities: Avoid contact with strong oxidizing agents.[4]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and follow all institutional safety protocols.

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